molecular formula C9H5ClF6 B13725764 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene

4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene

Cat. No.: B13725764
M. Wt: 262.58 g/mol
InChI Key: KMYCCDYJBBQQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of chlorine, trifluoroethyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene typically involves the introduction of trifluoroethyl and trifluoromethyl groups onto a chlorobenzene ring. One common method is the Friedel-Crafts alkylation reaction, where chlorobenzene reacts with 2,2,2-trifluoroethyl chloride and trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The trifluoroethyl and trifluoromethyl groups can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer fluorine atoms.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of 4-hydroxy-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene.

    Oxidation: Formation of 4-chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-chloro-1-(2,2,2-trifluoroethyl)-2-(difluoromethyl)benzene.

Scientific Research Applications

4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of trifluoroethyl and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(2,2,2-trifluoroethyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    4-Chloro-2-(trifluoromethyl)benzene: Lacks the trifluoroethyl group, leading to variations in reactivity and applications.

    1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)benzene:

Uniqueness

4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is unique due to the simultaneous presence of chlorine, trifluoroethyl, and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H5ClF6

Molecular Weight

262.58 g/mol

IUPAC Name

4-chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H5ClF6/c10-6-2-1-5(4-8(11,12)13)7(3-6)9(14,15)16/h1-3H,4H2

InChI Key

KMYCCDYJBBQQAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.